2,6-dimethyl-4-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}morpholine oxalate
Overview
Description
2,6-dimethyl-4-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}morpholine oxalate is a useful research compound. Its molecular formula is C21H33NO7 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.22570239 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Complexation with Metals
Morpholine derivatives have been synthesized and complexed with metals like palladium(II) and mercury(II). These complexes, including tellurated derivatives of morpholine, have been studied for their structural characteristics and potential applications in materials science and catalysis (Singh et al., 2000).
Antifungal Agents
Morpholine acetamide derivatives have shown broad-spectrum antifungal activities against Candida and Aspergillus species. The development of these compounds highlights the potential of morpholine derivatives in addressing fungal infections and their role in medicinal chemistry (Bardiot et al., 2015).
Initiators for Ring Opening Polymerization
Zinc anilido-oxazolinate complexes with morpholine backbones have been explored as initiators for the ring opening polymerization. These studies contribute to the understanding of morpholine derivatives in polymer chemistry and their utility in creating novel polymeric materials (Chen et al., 2007).
Structural and Synthetic Insights
Research on morpholine and its derivatives, including oxetane and oxazoline analogues, provides structural and synthetic insights into their potential applications in drug discovery and organic chemistry. These studies highlight the versatility of morpholine scaffolds in synthesizing complex molecules with potential therapeutic applications (Wuitschik et al., 2010).
Hydrogen Bonding Motifs
Studies on morpholinium hydrogen oxalate salts reveal unique hydrogen-bonding motifs, offering insights into the structural chemistry of morpholine derivatives. These findings have implications for the design of molecular materials with specific interaction patterns (Mulrooney et al., 2018).
Properties
IUPAC Name |
2,6-dimethyl-4-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.C2H2O4/c1-14-6-7-15(2)19(18(14)5)22-11-10-21-9-8-20-12-16(3)23-17(4)13-20;3-1(4)2(5)6/h6-7,16-17H,8-13H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGDWIFIDAPKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=CC(=C2C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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